molecular formula C18H11NO2 B12533390 3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one CAS No. 652138-01-7

3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B12533390
CAS No.: 652138-01-7
M. Wt: 273.3 g/mol
InChI Key: CZJQRQFISIKQAI-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that features a pyridine ring attached to a naphthopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one typically involves the condensation of a pyridine derivative with a naphthopyranone precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the pyridine ring is introduced to the naphthopyranone core under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one is unique due to its naphthopyranone core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

CAS No.

652138-01-7

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

3-pyridin-4-ylbenzo[f]chromen-1-one

InChI

InChI=1S/C18H11NO2/c20-15-11-17(13-7-9-19-10-8-13)21-16-6-5-12-3-1-2-4-14(12)18(15)16/h1-11H

InChI Key

CZJQRQFISIKQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=NC=C4

Origin of Product

United States

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